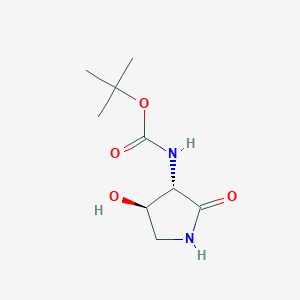
tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Applications De Recherche Scientifique
tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate
- tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in research and development .
Propriétés
Formule moléculaire |
C9H16N2O4 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(12)4-10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1 |
Clé InChI |
DSIHSTOMFIUCKI-RITPCOANSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1[C@@H](CNC1=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1C(CNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)
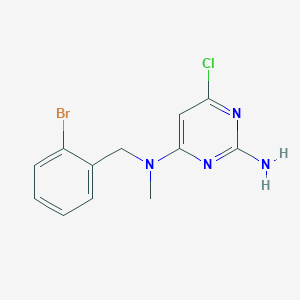
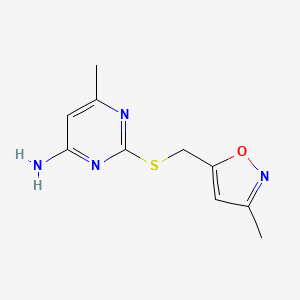
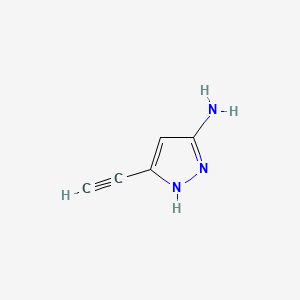
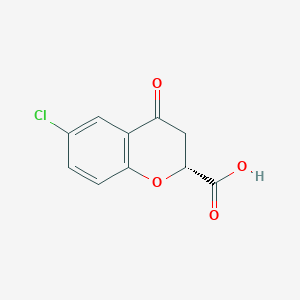
![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)

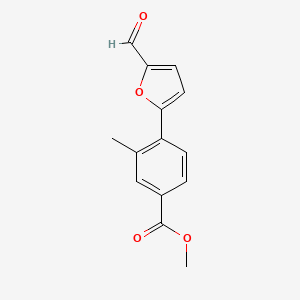
![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)



![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)
